molecular formula C33H39N7O2 B609335 (2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile CAS No. 2206736-04-9

(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile

Cat. No. B609335
CAS RN: 2206736-04-9
M. Wt: 565.722
InChI Key: YRYQLVCTQFBRLD-UIOOFZCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRTX-1257 is a covalent inhibitor of K-RasG12C. It inhibits proliferation of NCI H358 cells when used at concentrations ranging from 0.001 to 1 µM.
MRTX1257 is a potent, selective, covalent and irreversible inhibitor of KRAS G12C, MRTX1257 inhibited KRAS dependent ERKphosphorylation in the H358cell assay with an IC50= 900 pM. MRTX1257 demonstrated 31% bioavailability in the mouse, with free fraction exposures well above the cellular potency In a PK/PD experiment, 77% target engagement.

Scientific Research Applications

KRAS G12C Inhibition

MRTX-1257 is a selective, covalent KRAS G12C inhibitor . KRAS (K-ras or Ki-ras) is a gene that acts as an on/off switch in cell signaling . The ability to target and block the function of mutated KRAS has remained elusive for several decades . MRTX-1257 has shown promise in this area .

Antitumor Efficacy

MRTX-1257 has demonstrated antitumor efficacy . In animal models, MRTX1257 showed rapid tumor growth inhibition at all dose groups . The dose at 100 mg/kg daily leads to complete responses that are maintained >70 days after cessation of treatment .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

KRAS G12C mutations accounted for 14% in NSCLC adenocarcinoma patients . MRTX-1257, being a KRAS G12C inhibitor, can potentially be used in the treatment of NSCLC .

Treatment of Colorectal Cancer

KRAS G12C mutations are also found in 5% of colorectal patients . This suggests that MRTX-1257 could be a potential treatment for colorectal cancer .

Combination Therapy

MRTX-1257 has been assayed alone and in combination with approved and investigational anticancer agents in complex spheroids including tumor cells, endothelial cells (HUVEC) and mesenchymal stem cells (MSCs) . This suggests that MRTX-1257 could be used in combination therapies for cancer treatment .

RAS-pathway Inhibition

MRTX-1257, along with other inhibitors, has been used in a complex spheroid combination screen with PDMR Cell Lines . This indicates that MRTX-1257 could be used in RAS-pathway inhibition, which is a critical pathway in many cancers .

properties

IUPAC Name

2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYQLVCTQFBRLD-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile
Reactant of Route 2
Reactant of Route 2
(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile
Reactant of Route 3
(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile
Reactant of Route 4
Reactant of Route 4
(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile
Reactant of Route 5
Reactant of Route 5
(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile
Reactant of Route 6
Reactant of Route 6
(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile

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